molecular formula C7H16N4O5 B10752297 Nor NOHA monoacetate

Nor NOHA monoacetate

Cat. No.: B10752297
M. Wt: 236.23 g/mol
InChI Key: RYUGHGOGNIYFKU-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nor NOHA monoacetate, also known as Nω-Hydroxy-nor-L-arginine monoacetate, is a selective and reversible inhibitor of the enzyme arginase. This compound is particularly significant in the study of endothelial dysfunction, immunosuppression, and metabolism. It has shown potential in inducing apoptosis in ARG2-expressing cells under hypoxic conditions and has demonstrated anti-leukemic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nor NOHA monoacetate involves the hydroxylation of nor-L-arginine. The reaction typically requires specific conditions to ensure the selective formation of the monoacetate form. The process involves the use of hydroxylamine derivatives and controlled pH conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Nor NOHA monoacetate primarily undergoes reactions typical of amino acids and hydroxylamine derivatives. These include:

    Oxidation: The hydroxylamine group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under controlled pH conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .

Scientific Research Applications

Nor NOHA monoacetate has a wide range of applications in scientific research:

Mechanism of Action

Nor NOHA monoacetate exerts its effects by selectively inhibiting the enzyme arginase. This inhibition leads to an increase in the levels of L-arginine, which is a substrate for nitric oxide synthase. The increased availability of L-arginine enhances the production of nitric oxide, a critical molecule in various physiological processes including vasodilation and immune response. The compound also induces apoptosis in ARG2-expressing cells under hypoxic conditions, contributing to its anti-leukemic activity .

Comparison with Similar Compounds

    Nω-Hydroxy-nor-L-arginine (Nor NOHA): A closely related compound with similar arginase inhibitory activity.

    Nω-Hydroxy-L-arginine (NOHA): Another arginase inhibitor but with different potency and selectivity.

    L-Norvaline: A non-competitive inhibitor of arginase with distinct structural features.

Uniqueness: Nor NOHA monoacetate is unique due to its selective and reversible inhibition of arginase, making it a valuable tool in studying the enzyme’s role in various physiological and pathological processes. Its ability to induce apoptosis under hypoxic conditions further distinguishes it from other similar compounds .

Properties

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUGHGOGNIYFKU-DFWYDOINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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